2-(cinnamoylamino)-3-phenylacrylamide
Description
Properties
IUPAC Name |
(E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c19-18(22)16(13-15-9-5-2-6-10-15)20-17(21)12-11-14-7-3-1-4-8-14/h1-13H,(H2,19,22)(H,20,21)/b12-11+,16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETUYWZJGFCKFC-VUWKKMCJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=CC2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
Corrosion-Inhibiting Acrylamides (ACR-2 and ACR-3)
ACR-2 and ACR-3 are cyano-substituted acrylamides with hydroxyphenyl groups, designed for corrosion inhibition in nitric acid:
Comparison with Target Compound :
- Functional Groups: The cyano and hydroxyphenyl groups in ACR-2/3 enhance electron withdrawal, improving adsorption on metal surfaces compared to the cinnamoyl group in 2-(cinnamoylamino)-3-phenylacrylamide .
- Application Scope: While 2-(cinnamoylamino)-3-phenylacrylamide derivatives focus on cellular activities, ACR-2/3 are specialized for industrial applications .
Pharmacologically Active Analogs
- (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide : A KCNQ2 potassium channel opener with oral bioavailability, effective in migraine models. Its morpholine substituent enables blood-brain barrier penetration, unlike alkyl-substituted derivatives .
- N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylacrylamide (Lemairamin/WGX-50) : Used in skincare for antioxidant and anti-inflammatory properties. The dimethoxyphenethyl group enhances photostability via criss-crossed C=C arrangements in the crystal lattice .
Other Acrylamide Derivatives
- (Z)-N-(2-((2-Amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-phenylacrylamide: Incorporates a thiazole ring, expanding applications into medicinal chemistry (e.g., kinase inhibition) .
Q & A
Q. What are the common synthetic routes for 2-(cinnamoylamino)-3-phenylacrylamide, and what key reaction parameters influence yield and purity?
Answer: The compound is typically synthesized via multi-step condensation reactions. A representative method involves reacting oxazolone derivatives with substituted anilines under controlled conditions. For example, in the synthesis of analog (Z)-2-acetamido-N-(2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethyl)-3-phenylacrylamide, oxazolone precursors are coupled with amines in dichloromethane or THF, followed by purification via column chromatography (Hexanes/EtOAc gradients) . Key parameters include:
- Temperature : Reactions often proceed at 0–25°C to minimize side reactions.
- Catalysts : Base catalysts (e.g., triethylamine) enhance nucleophilic attack during amide bond formation.
- Purification : Chromatography (HPLC or flash column) is critical for isolating >95% pure products .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing the structural integrity of 2-(cinnamoylamino)-3-phenylacrylamide?
Answer:
- ¹H/¹³C NMR : Essential for confirming stereochemistry and functional groups. For example, the (Z)-isomer of acrylamide derivatives shows distinct coupling constants (e.g., J = 15.8 Hz for trans-vinylic protons) .
- LC-MS (ESI) : Validates molecular weight and purity. In one study, a calculated mass of 325.2 Da (C₁₈H₂₁N₄O₂) matched experimental LC-MS data .
- X-ray crystallography : Resolves ambiguities in stereochemistry, as seen in analogs like 3-benzylamino-2-cyano-N-[N-(2-fluorophenyl)carbamoyl]acrylamide .
Q. What preliminary biological screening approaches are recommended to assess the bioactivity of this compound?
Answer:
- In vitro antioxidant assays : DPPH radical scavenging and FRAP tests are used to evaluate reactive oxygen species (ROS) inhibition .
- Anti-inflammatory screening : LPS-induced cytokine (e.g., IL-6, TNF-α) suppression in macrophages .
- Enzyme inhibition assays : Target-specific evaluations (e.g., SLC15A4 inhibition via competitive binding assays) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproduct formation during the synthesis of acrylamide derivatives like 2-(cinnamoylamino)-3-phenylacrylamide?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing polymerization side reactions .
- Stoichiometric control : Excess amine (1.5–2.0 equivalents) ensures complete oxazolone ring opening .
- Byproduct mitigation : Silica gel chromatography effectively removes unreacted precursors, while recrystallization (e.g., using ethyl acetate/hexane) enhances purity .
Q. What strategies are effective in resolving contradictory results between in vitro and cellular assays for this compound's biological activity?
Answer:
- Cellular permeability assessment : Use logP calculations or Caco-2 cell models to evaluate membrane penetration. Poor permeability may explain discrepancies in cellular vs. cell-free assays .
- Metabolic stability testing : Liver microsome assays identify rapid degradation, which could reduce efficacy in cellular systems .
- Target engagement validation : Chemoproteomics (e.g., thermal shift assays) confirm direct binding to intended biological targets .
Q. How does the stereochemistry of 2-(cinnamoylamino)-3-phenylacrylamide influence its interactions with biological targets, and what analytical methods validate these configurations?
Answer:
- Stereochemical impact : The (Z)-configuration of the acrylamide moiety enhances hydrogen bonding with kinase active sites, as observed in SLC15A4 inhibitors .
- Validation methods :
- NOESY NMR : Detects spatial proximity between protons (e.g., vinyl and aromatic protons) to confirm geometry .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H, critical for evaluating stereoisomer-specific activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
